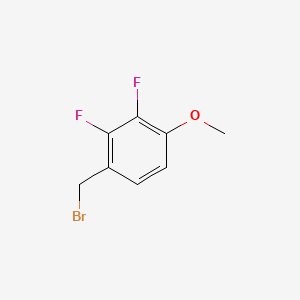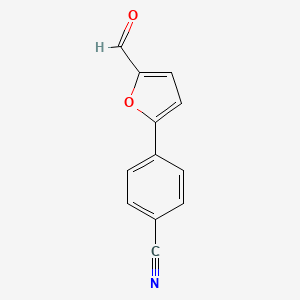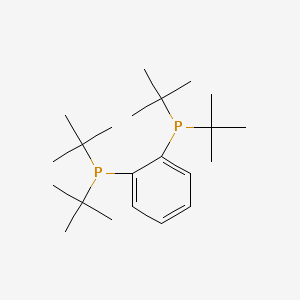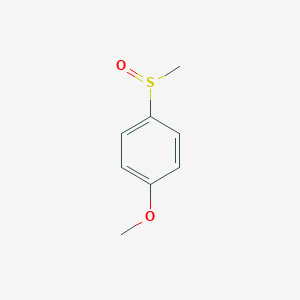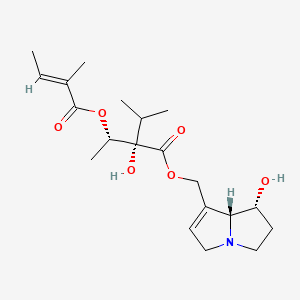
Scorpioidine
Vue d'ensemble
Description
Scorpioidine is a pyrrolizidine alkaloid from Myosotis scorpioides . Its free bases cause ataxia, lethargy, and death in mice . The this compound molecule contains a total of 59 bond(s) .
Synthesis Analysis
Pyrrolizidine alkaloids (PAs) like this compound are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . The intermediates were well defined by feeding experiments, but only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .Molecular Structure Analysis
The this compound molecule contains a total of 59 bond(s); 28 non-H bond(s), 4 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.47 and its formula is C20H31NO6 . It is confirmed by NMR .Applications De Recherche Scientifique
Chimie médicinale et pharmacologie
La scorpioidine, comme d'autres PA, a été étudiée pour ses propriétés pharmacologiques. Elle a été trouvée pour présenter une gamme d'activités biologiques, y compris des effets anti-inflammatoires et cytotoxiques. En pharmacologie, le potentiel de la this compound pour le développement de nouveaux agents thérapeutiques est exploré, en particulier dans le traitement des maladies du foie et du cancer . La nature duale des PA, cependant, signifie que même si elles peuvent avoir des avantages thérapeutiques, elles présentent également des risques d'hépatotoxicité et de cancérogénicité, nécessitant une étude et une application prudentes .
Agriculture et lutte antiparasitaire
En agriculture, le rôle de la this compound est étudié dans le contexte de la gestion des ravageurs. Les PA peuvent agir comme des répulsifs naturels contre les ravageurs, et la this compound pourrait être utilisée pour développer des biopesticides qui offrent une alternative écologique aux produits chimiques de synthèse. Cette application est particulièrement pertinente dans les pratiques agricoles biologiques et durables .
Biotechnologie
Les applications biotechnologiques de la this compound sont liées à ses activités biologiques. Elle peut être utilisée dans le développement de composés bioactifs à diverses fins, telles que l'amélioration de la production de métabolites secondaires dans les cultures de cellules végétales ou comme outil moléculaire dans l'étude des processus cellulaires .
Science des matériaux
La structure chimique unique de la this compound peut influencer le développement de nouveaux matériaux aux propriétés spécifiques. La recherche en science des matériaux explore comment les PA comme la this compound peuvent être incorporées dans de nouveaux matériaux pour des applications industrielles, conduisant potentiellement à la création de nouveaux types de polymères ou de revêtements aux caractéristiques uniques .
Chimie analytique
En chimie analytique, la this compound peut être utilisée comme étalon ou composé de référence dans l'étalonnage des instruments analytiques. Sa structure bien définie permet le développement de méthodes analytiques pour la détection et la quantification de composés similaires dans des échantillons biologiques .
Sciences de l'environnement
Les applications environnementales de la this compound sont liées à son occurrence naturelle et aux rôles écologiques des PA. Les études peuvent se concentrer sur l'impact de la this compound sur les écosystèmes, son rôle dans les mécanismes de défense des plantes et son comportement dans les systèmes sols et eau. Comprendre ces aspects peut éclairer les stratégies de surveillance environnementale et de conservation .
Mécanisme D'action
Target of Action
Scorpioidine is a pyrrolizidine alkaloid
Mode of Action
It is known that its free bases cause ataxia, lethargy, and death in mice, accounting for the previously described “curare-like” action of the crude alkaloid fraction
Biochemical Pathways
Pyrrolizidine alkaloids like this compound are known to be synthesized by plants as defense chemicals against herbivores . They display a wide structural diversity and occur in a vast number of species
Result of Action
As mentioned earlier, its free bases cause ataxia, lethargy, and death in mice
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Scorpioidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with homospermidine synthase, an enzyme involved in the biosynthesis of pyrrolizidine alkaloids . This interaction is crucial for the formation of necine bases, which are essential components of these alkaloids. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell survival and proliferation . Furthermore, this compound modulates gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit DNA methyltransferase 1, an enzyme involved in DNA methylation, thereby affecting gene expression . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in cellular responses. These interactions contribute to the compound’s therapeutic effects, such as its anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of pyrrolizidine alkaloids . It interacts with enzymes such as homospermidine synthase, which catalyzes the first committed step in the biosynthesis of these alkaloids. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions contribute to the compound’s overall biochemical and therapeutic properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments . The distribution of this compound is influenced by factors such as blood perfusion, tissue binding, and regional pH. These factors determine the localization and accumulation of this compound in specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. The specific localization of this compound within the cell can influence its activity and contribute to its therapeutic properties.
Propriétés
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[(1S)-1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-14(5)20(25,12(2)3)19(24)26-11-15-7-9-21-10-8-16(22)17(15)21/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWDZKXDBKDDT-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230303 | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80405-18-1 | |
| Record name | Scorpioidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


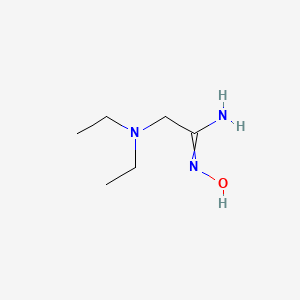
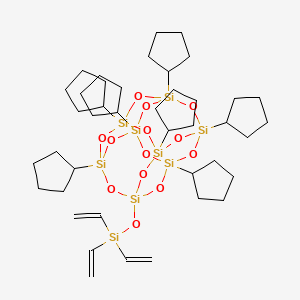
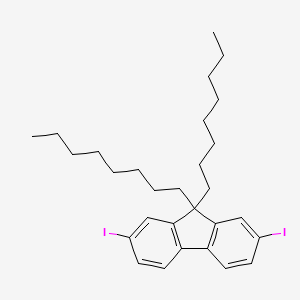
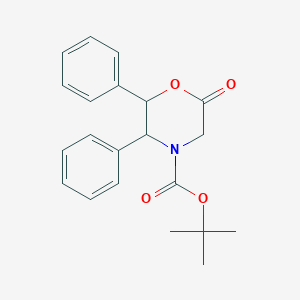


![2-[(3-Methylpyridin-4-yl)methyl]azepane](/img/structure/B1609120.png)
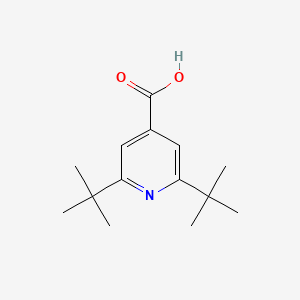
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)
